ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE
Description
ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE is a thiazole-derived compound featuring a propionylamino (-NHCOCH2CH3) substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. Its molecular formula is C10H13N2O3S, with a molecular weight of 241.29 g/mol.
Properties
IUPAC Name |
ethyl 2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-8(13)12-10-11-7(6-16-10)5-9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOZHOYTOPPPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248608 | |
| Record name | Ethyl 2-[(1-oxopropyl)amino]-4-thiazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301226-54-0 | |
| Record name | Ethyl 2-[(1-oxopropyl)amino]-4-thiazoleacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301226-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(1-oxopropyl)amino]-4-thiazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE typically involves the reaction of ethyl acetate with 2-(propionylamino)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in the compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring facilitates substitutions at the 2- and 5-positions.
Acylation/Amidation of the Propionylamino Group
The propionylamino group (-NHCOCH2CH3) participates in further acylation or transamidation.
Coordination with Metal Ions
The thiazole nitrogen and ester carbonyl oxygen act as ligands for metal coordination.
Oxidation and Reduction
Functional groups undergo redox transformations:
Oxidation
-
Thiazole Ring : Controlled oxidation with yields sulfoxide derivatives.
-
Ester Group : Strong oxidants (e.g., ) convert esters to ketones or carboxylic acids.
Reduction
-
Nitro Groups (if present): Catalytic hydrogenation () reduces nitro to amine .
-
Ester to Alcohol : in dry ether reduces the ester to a primary alcohol.
Cycloaddition Reactions
The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. These reactions are stereospecific and yield complex heterocycles .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Priority | Key Reactions |
|---|---|---|
| Thiazole Ring (C-2, C-5) | 1 | Nucleophilic substitution, coordination |
| Propionylamino (-NHCOCH₂CH₃) | 2 | Acylation, transamidation |
| Ester (-COOEt) | 3 | Hydrolysis, reduction |
Scientific Research Applications
Chemical Properties and Structure
Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate has a molecular formula of and a molecular weight of approximately 246.31 g/mol. Its structure features a thiazole ring, which is known for its biological activity.
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Anticancer Properties : The compound has shown promise in preliminary studies as a potential anticancer agent. Its mechanism may involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .
-
Biological Studies
- Enzyme Inhibition : this compound interacts with various enzymes, potentially inhibiting their activity. This interaction is vital for understanding its therapeutic effects against diseases involving enzyme dysregulation .
- Inflammatory Diseases : The compound has been investigated for its effects on cytokine production, which is relevant in the context of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. It may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for treatment .
- Synthetic Chemistry
Case Studies
Industrial Applications
In addition to its pharmaceutical potential, this compound may find applications in:
- Material Science : Its unique chemical properties allow it to be used in developing new materials with specific functionalities.
- Agricultural Chemicals : The compound could be explored as a basis for creating new agrochemicals aimed at pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes critical differences between the target compound and structurally related thiazole derivatives:
Functional Group Impact on Physicochemical Properties
- Propionylamino vs.
- Aryl Acryloyl Substituents : Compounds with 2,4-dichlorophenyl acryloyl groups (e.g., C16H14Cl2N2O3S) exhibit higher molecular weights (>385 g/mol) and reduced solubility in aqueous media, but their halogenated aromatic systems may enhance affinity for hydrophobic enzyme pockets .
- Amino-Oxoethyl Derivatives: The presence of an oxo group (C=O) and free amine in ETHYL [2-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-4-YL]ACETATE facilitates hydrogen bonding, which could improve solubility but may also increase susceptibility to hydrolysis .
Biological Activity
Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
- Molecular Formula: C₉H₁₁N₃O₂S
- Molecular Weight: 213.26 g/mol
- IUPAC Name: this compound
The compound's structure includes a thiazole ring and an ethyl acetate moiety, which contribute to its biological interactions and activities.
2.1 Antimicrobial Properties
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens:
- Bacterial Activity: Studies indicate that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. This compound has shown efficacy against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: The compound also exhibits antifungal properties, making it a candidate for treating fungal infections .
2.2 Anticancer Effects
Research has explored the anticancer potential of thiazole derivatives. This compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action: The compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. For instance, it has been linked to the inhibition of p38 MAP kinase activity, which plays a role in cancer cell survival .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The thiazole ring allows the compound to bind to enzymes involved in critical metabolic pathways. This interaction can lead to the inhibition of processes essential for pathogen survival or cancer cell proliferation .
- Cellular Interaction: The compound may modulate signaling pathways that regulate inflammation and immune responses, further contributing to its therapeutic potential .
4.1 Antimicrobial Efficacy
A study conducted on various thiazole derivatives highlighted the antimicrobial activity of this compound compared to traditional antibiotics. The findings demonstrated a significant reduction in bacterial viability when treated with this compound .
4.2 Anticancer Studies
In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways. This suggests its potential as a chemotherapeutic agent .
5. Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-amino-1,3-thiazol-4-yl acetate | Structure | Antimicrobial |
| This compound | Structure | Antimicrobial, Anticancer |
| Ethyl (2-(anilinocarbonyl)amino)-1,3-thiazol-4-yl acetate | Structure | Anticancer |
This table illustrates the distinctiveness of this compound in terms of its combined antimicrobial and anticancer activities compared to other thiazole derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a multi-step sequence involving cyclization of thiazole precursors and subsequent propionylation. For example, similar thiazole derivatives are synthesized using ethyl acetoacetate and thioamide intermediates under reflux with acetic acid as a catalyst . Optimization includes adjusting stoichiometric ratios (e.g., propionyl chloride:amine), reaction time (typically 6–12 hours), and temperature (60–80°C). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the thiazole ring (δ 6.8–7.5 ppm for protons, 110–150 ppm for carbons) and the ethyl ester group (δ 1.2–1.4 ppm for CH3, 4.1–4.3 ppm for CH2) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (amide I/II bands at ~1550–1650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C10H13N3O3S: 267.07 g/mol) .
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., in ethanol/water). Use SHELX software for structure refinement, employing direct methods for phase solving and full-matrix least-squares refinement . UCSF Chimera can visualize hydrogen bonding (e.g., N–H···O interactions) and π-stacking in the thiazole ring .
Advanced Research Questions
Q. What computational strategies are recommended for modeling the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to predict binding affinities to targets like acetylcholinesterase .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) using GROMACS .
- Pharmacophore modeling : Identify critical features (e.g., thiazole ring as a hydrogen-bond acceptor) using Schrödinger Suite .
Q. How can researchers address contradictions in experimental data (e.g., unexpected byproducts during synthesis)?
- Methodological Answer :
- HPLC-MS analysis : Detect impurities (e.g., unreacted propionyl chloride or hydrolyzed ester byproducts) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediate species (e.g., acylated amines) .
- Mechanistic probes : Use isotopic labeling (e.g., D2O in NMR) to trace proton exchange in the thiazole ring .
Q. What are the best practices for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H2O2) conditions at 40–60°C. Analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C typical for thiazole esters) .
- Long-term storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
